N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide
Description
This compound belongs to the thiazolidinone-acetamide class, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene group at position 2, a 4-oxo moiety, and a (5Z)-configured 3,4,5-trimethoxyphenylmethylidene substituent. The acetamide side chain is linked to a 4-acetylphenyl group. The 3,4,5-trimethoxyphenyl group may enhance lipophilicity and receptor binding, analogous to combretastatin derivatives .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S2/c1-13(26)15-5-7-16(8-6-15)24-20(27)12-25-22(28)19(33-23(25)32)11-14-9-17(29-2)21(31-4)18(10-14)30-3/h5-11H,12H2,1-4H3,(H,24,27)/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEROHFKBEJUTDS-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone to form the thiazolidinone ring.
Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced through a nucleophilic substitution reaction.
Addition of the Trimethoxyphenyl Group: The trimethoxyphenyl group is added via a condensation reaction with an appropriate aldehyde.
Chemical Reactions Analysis
N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetylphenyl group, where nucleophiles such as amines or thiols can replace the acetyl group.
Scientific Research Applications
N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Thiazolidinone-acetamide derivatives share a common core but differ in substituents. Key structural variations include:
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine () or bromine () improves metabolic stability and receptor affinity via halogen bonding .
- Methoxy Groups : 3,4,5-Trimethoxy (target compound) enhances lipophilicity and π-π stacking, critical for membrane penetration .
- Z vs. E Configuration : The Z-configuration in the target compound ensures planar geometry, optimizing binding to hydrophobic enzyme pockets .
Biological Activity
N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a detailed analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring and various substituents that contribute to its biological activity. Its IUPAC name reflects its complex structure, which includes an acetylphenyl group and a sulfanylidene moiety.
| Property | Details |
|---|---|
| Molecular Formula | C22H21N2O5S2 |
| Molecular Weight | 453.55 g/mol |
| CAS Number | 89139-42-4 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that the compound may act as an enzyme inhibitor, potentially affecting pathways related to inflammation and cancer.
Antimicrobial and Anticancer Properties
Research has shown that compounds similar to N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene...] exhibit significant antimicrobial activity against various pathogens. For instance:
- Antimicrobial Activity : A study demonstrated that derivatives of thiazolidinones possess activity against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections.
- Anticancer Potential : The compound's structural features may allow it to inhibit tumor growth by targeting specific cancer cell pathways. In vitro studies have indicated that similar thiazolidinone derivatives can induce apoptosis in cancer cells .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit cholinesterase enzymes. A related study on thiazolidinone derivatives reported moderate potency as reversible cholinesterase inhibitors, which could have implications for treating neurodegenerative diseases like Alzheimer's.
Case Study 1: Cholinesterase Inhibition
A study focused on the synthesis of 4-aryl derivatives reported that certain substitutions significantly enhanced the inhibition potency against acetylcholinesterase (AChE). The most effective compounds demonstrated mixed-type inhibition, suggesting they bind both the free enzyme and the enzyme-substrate complex .
Case Study 2: Anticancer Activity
Another investigation into thiazolidinone derivatives found that specific structural modifications led to increased cytotoxicity against various cancer cell lines. The study highlighted the importance of hydrophobic interactions and hydrogen bonding in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
